molecular formula C10H18N2O2 B14881318 9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one

9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one

Cat. No.: B14881318
M. Wt: 198.26 g/mol
InChI Key: XWXHQTJMIUTJRQ-UHFFFAOYSA-N
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Description

9-Isopropyl-6-oxa-2,9-diazaspiro[45]decan-10-one is a spiro compound characterized by a unique structure that includes an isopropyl group, an oxa (oxygen-containing) ring, and diazaspiro (nitrogen-containing) rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Isopropyl-6-oxa-2,9-diazaspiro[45]decan-10-one is unique due to its specific structural features, such as the isopropyl group and the combination of oxa and diazaspiro rings

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

9-propan-2-yl-6-oxa-2,9-diazaspiro[4.5]decan-10-one

InChI

InChI=1S/C10H18N2O2/c1-8(2)12-5-6-14-10(9(12)13)3-4-11-7-10/h8,11H,3-7H2,1-2H3

InChI Key

XWXHQTJMIUTJRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOC2(C1=O)CCNC2

Origin of Product

United States

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